![molecular formula C14H14N4O2S2 B2775633 ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 1087648-46-1](/img/structure/B2775633.png)
ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound that has been of interest to the scientific community due to its potential applications in research. It is a triazole-based compound that has been synthesized using different methods. In
Scientific Research Applications
- Ethyl (benzothiazol-2-ylsulfonyl)acetate has been employed as a reagent in the modified Julia olefination with aldehydes. Under mild reaction conditions (using DBU, CH₂Cl₂, at room temperature or −78 °C), it facilitates the formation of α,β-unsaturated esters. Notably:
- Benzothiazole-based compounds have garnered attention for their potential as anti-tubercular agents. While specific studies on the compound are not directly cited, it falls within this class. Researchers have synthesized various benzothiazole derivatives and evaluated their in vitro and in vivo activity against tuberculosis .
- A novel methodology involves the alkylation of either ethyl (benzothiazol-2-ylsulfonyl)acetate or ethyl 2-(benzothiazol-2-ylsulfonyl)propionate using alkyl halides and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane solution. This approach enables the synthesis of substituted carboxylic acids .
Stereoselective Synthesis of α,β-Unsaturated Esters
Anti-Tubercular Compounds
Substituted Carboxylic Acid Synthesis
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial properties .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial effects .
properties
IUPAC Name |
ethyl 2-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-2-20-13(19)7-11-16-12(18-17-11)8-21-14-15-9-5-3-4-6-10(9)22-14/h3-6H,2,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOVCZMOVEVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate |
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